![molecular formula C19H14ClN3O6S2 B2585683 N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide CAS No. 899724-84-6](/img/no-structure.png)

N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

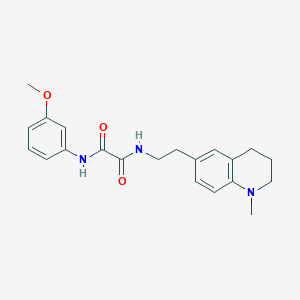

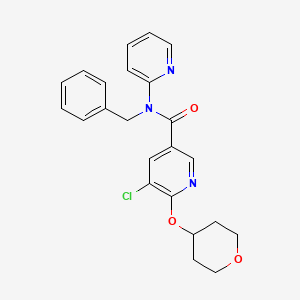

N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C19H14ClN3O6S2 and its molecular weight is 479.91. The purity is usually 95%.

BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The structural motif of 1,3-benzodioxole is commonly found in molecules with anticancer properties. Compounds similar to the one have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The presence of the 1,3-benzodioxol-5-yl group could potentially interact with cellular components to inhibit cancer cell growth or induce apoptosis.

Antitubulin Agents

Indole-based antitubulin agents, which share structural similarities with our compound, have shown promise in cancer treatment. They work by disrupting microtubule assembly, causing mitotic blockade and cell apoptosis . The compound’s potential to act as an antitubulin agent could be explored, given its structural features.

Antioxidant Properties

Compounds with the 1,3-benzodioxole moiety have also exhibited antioxidant activities . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The compound could be studied for its ability to neutralize free radicals.

Synthesis of Heterocyclic Compounds

The compound’s structure allows for the possibility of synthesizing novel heterocyclic compounds. These could have a range of applications, from materials science to pharmacology, due to their diverse chemical properties and biological activities .

Sedative and Hypotensive Applications

Historically, compounds with a 1,3-benzodioxole structure have been associated with sedative and hypotensive effects . This compound could be investigated for potential use in treating hypertension or as a sedative in medical procedures.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide involves the reaction of 1,3-benzodioxole with 2-mercaptoacetamide followed by the reaction of the resulting product with 3-chlorobenzene sulfonyl chloride and 2-amino-4,6-dihydroxypyrimidine. The final product is obtained by the reaction of the intermediate with acetic anhydride and pyridine.", "Starting Materials": [ "1,3-benzodioxole", "2-mercaptoacetamide", "3-chlorobenzene sulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Reaction of 1,3-benzodioxole with 2-mercaptoacetamide in the presence of a base such as potassium carbonate to yield N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide.", "Step 2: Reaction of N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide with 3-chlorobenzene sulfonyl chloride in the presence of a base such as triethylamine to yield N-(1,3-benzodioxol-5-yl)-2-({5-[(3-chlorophenyl)sulfonyl]thio}acetamide).", "Step 3: Reaction of N-(1,3-benzodioxol-5-yl)-2-({5-[(3-chlorophenyl)sulfonyl]thio}acetamide) with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to yield N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide.", "Step 4: Reaction of N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide with acetic anhydride and pyridine to yield the final product." ] } | |

CAS RN |

899724-84-6 |

Product Name |

N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide |

Molecular Formula |

C19H14ClN3O6S2 |

Molecular Weight |

479.91 |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H14ClN3O6S2/c20-11-2-1-3-13(6-11)31(26,27)16-8-21-19(23-18(16)25)30-9-17(24)22-12-4-5-14-15(7-12)29-10-28-14/h1-8H,9-10H2,(H,22,24)(H,21,23,25) |

InChI Key |

KOVFXVICAHXUPR-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

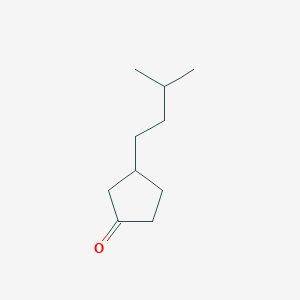

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)

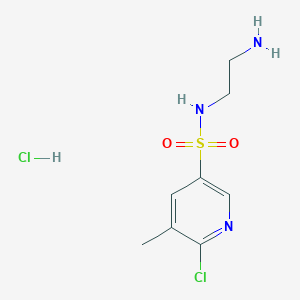

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)

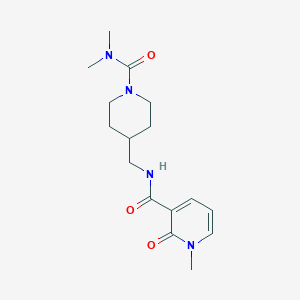

![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)

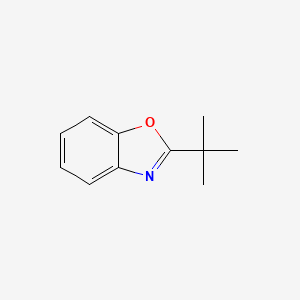

![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)

![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)